![molecular formula K2[TaF7]<br>F7K2Ta B096714 Potassium heptafluorotantalate CAS No. 16924-00-8](/img/structure/B96714.png)

Potassium heptafluorotantalate

Descripción general

Descripción

Potassium heptafluorotantalate is a compound that has been synthesized and studied for its unique properties and potential applications. The synthesis of related potassium compounds, such as potassium peroxypentafluorotantalate monohydrate, involves the introduction of hydrogen peroxide and potassium chloride into tantalum-containing fluoride solutions, followed by controlled cooling . Although the provided papers do not directly describe potassium heptafluorotantalate, they offer insights into the synthesis and properties of similar potassium-containing compounds.

Synthesis Analysis

The synthesis of potassium-based compounds often involves the use of potassium ions in combination with other elements. For example, potassium peroxypentafluorotantalate monohydrate is synthesized through a reaction involving hydrogen peroxide and potassium chloride in fluoride solutions . Similarly, potassium poly(heptazine imide) (PHI) is produced from aminotetrazoles through pyrolysis in a LiCl/KCl salt melt . These methods highlight the versatility of potassium in forming various compounds with different elements.

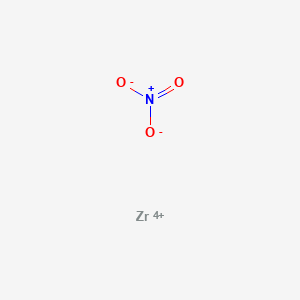

Molecular Structure Analysis

The molecular structure of potassium compounds can be quite complex. For instance, potassium peroxypentafluorotantalate monohydrate crystallizes in the monoclinic crystal system with specific unit cell parameters, indicating a well-defined crystalline structure . The structure of potassium heptafluoroprotactinate(V) features a slightly distorted trigonal array of fluorines around the protactinium, demonstrating the diverse geometries that potassium can adopt in its compounds .

Chemical Reactions Analysis

Potassium compounds participate in various chemical reactions, particularly as catalysts in photocatalytic processes. Potassium poly(heptazine imide) (PHI) has been shown to be an efficient photocatalyst for water splitting, with the ability to exchange potassium ions with other ions to alter the material's properties . The synthesis of composites involving potassium compounds, such as PHIK/Ti-based metal-organic framework composites, also demonstrates the reactivity of these materials in photocatalytic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium compounds are influenced by their molecular structure and synthesis methods. For example, the crystalline structure of potassium poly(heptazine imide) leads to altered electronic band structures, which are crucial for its photocatalytic activity . The ion-exchange capability of potassium in K-PHI allows for the tuning of its properties for specific catalytic reactions . The thermal characterization of potassium complexes, such as the potassium complex of magneson, provides insight into their stability and potential applications .

Aplicaciones Científicas De Investigación

Industrial Production of Metallic Tantalum

- Scientific Field : Metallurgy

- Application Summary : Potassium heptafluorotantalate is an intermediate in the industrial production of metallic tantalum . Its production involves leaching tantalum ores, such as columbite and tantalite, with hydrofluoric acid and sulfuric acid to produce the water-soluble hydrogen heptafluorotantalate .

- Methods of Application : The production process involves the reaction of tantalum oxide (Ta2O5) with hydrofluoric acid (HF) and sulfuric acid (H2SO4) to produce hydrogen heptafluorotantalate (H2[TaF7]). This solution is then treated with potassium fluoride (KF) to produce Potassium heptafluorotantalate (K2[TaF7]) .

- Results or Outcomes : The result of this process is the production of metallic tantalum, which is used in various industries due to its high melting point, corrosion resistance, and good mechanical properties .

Pharmaceutical Intermediates

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Potassium heptafluorotantalate is used as a primary and secondary intermediate in pharmaceutical chemistry .

- Results or Outcomes : The use of Potassium heptafluorotantalate as an intermediate can help in the synthesis of various pharmaceutical compounds .

Analytical Reagents

- Scientific Field : Analytical Chemistry

- Application Summary : Potassium heptafluorotantalate is used as an analytical reagent .

- Results or Outcomes : The use of Potassium heptafluorotantalate as an analytical reagent can help in the analysis of various chemical compounds .

Preparation of Fluorine-doped Nano-tantalum Carbide

- Scientific Field : Nanotechnology

- Application Summary : Potassium heptafluorotantalate is used in the preparation of fluorine-doped nano-tantalum carbide .

- Results or Outcomes : The use of Potassium heptafluorotantalate in the synthesis can help in the preparation of fluorine-doped nano-tantalum carbide .

Infrared Spectrum Analysis

- Scientific Field : Spectroscopy

- Application Summary : Potassium heptafluorotantalate is used in the computational assignment of tantalum-related strong absorption peaks in the infrared spectrum .

- Results or Outcomes : The use of Potassium heptafluorotantalate in spectroscopic analysis can help in the assignment of tantalum-related strong absorption peaks in the infrared spectrum .

Preparation of Metal Tantalum

- Scientific Field : Metallurgy

- Application Summary : Potassium heptafluorotantalate is an intermediate in the industrial production of metallic tantalum . Its production involves leaching tantalum ores, such as columbite and tantalite, with hydrofluoric acid and sulfuric acid to produce the water-soluble hydrogen heptafluorotantalate .

- Methods of Application : The production process involves the reaction of tantalum oxide (Ta2O5) with hydrofluoric acid (HF) and sulfuric acid (H2SO4) to produce hydrogen heptafluorotantalate (H2[TaF7]). This solution is then treated with potassium fluoride (KF) to produce Potassium heptafluorotantalate (K2[TaF7]) .

- Results or Outcomes : The result of this process is the production of metallic tantalum, which is used in various industries due to its high melting point, corrosion resistance, and good mechanical properties .

Safety And Hazards

Propiedades

IUPAC Name |

dipotassium;heptafluorotantalum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7FH.2K.Ta/h7*1H;;;/q;;;;;;;2*+1;+5/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXAUKPQZOAHGF-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ta-2](F)(F)(F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2[TaF7], F7K2Ta | |

| Record name | Potassium heptafluorotantalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_heptafluorotantalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884943 | |

| Record name | Potassium fluorotantalate (K2TaF7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.133 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Tantalate(2-), heptafluoro-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium fluorotantalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

APPROX 5 G/L @ 0 °C; 600 G/L @ 100 °C | |

| Record name | POTASSIUM FLUOROTANTALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.24 | |

| Record name | POTASSIUM FLUOROTANTALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Potassium heptafluorotantalate | |

Color/Form |

WHITE, SILKY NEEDLES | |

CAS RN |

16924-00-8 | |

| Record name | Potassium fluorotantalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016924008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalate(2-), heptafluoro-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium fluorotantalate (K2TaF7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium heptafluorotantalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FLUOROTANTALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

720 +/- 10 °C | |

| Record name | POTASSIUM FLUOROTANTALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)